2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
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Overview
Description
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound with a unique structure that includes a benzodioxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of diethylene glycol with hydrogen chloride. This reaction produces 2-(2-chloroethoxy)ethanol, which can then be further reacted with appropriate reagents to form the desired benzodioxaphosphol ring . The reaction conditions often include the use of solvents such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons to extract and purify the product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often involving distillation and other purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid to form corresponding acids.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, which can be further utilized in different applications .
Scientific Research Applications
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying biomolecules and affecting their function. This mechanism is particularly relevant in its use as an intermediate in drug synthesis, where it contributes to the pharmacological properties of the final product .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A simpler compound with similar chemical properties and uses.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Another related compound with extended ethoxy chains.
Uniqueness
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61404-66-8 |
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Molecular Formula |
C8H8ClO4P |
Molecular Weight |
234.57 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H8ClO4P/c9-5-6-11-14(10)12-7-3-1-2-4-8(7)13-14/h1-4H,5-6H2 |
InChI Key |
VSVFSXXFULJJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(=O)(O2)OCCCl |
Origin of Product |
United States |
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